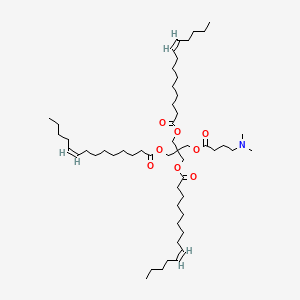
(9Z,9'Z)-2-(((4-(Dimethylamino)butanoyl)oxy)methyl)-2-(((Z)-tetradec-9-enoyloxy)methyl)propane-1,3-diyl bis(tetradec-9-enoate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TCL053 is an ionizable lipid carrier designed to efficiently introduce active components, particularly nucleic acids, into cells. It is commonly used in the formation of lipid nanoparticles (LNPs) that facilitate the delivery of Cas9 messenger RNA (mRNA) and single-guide RNA (sgRNA) into skeletal muscle cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
TCL053 is synthesized through a series of esterification reactions involving fatty acids and glycerol derivatives. The key steps include:
Esterification: Fatty acids are esterified with glycerol derivatives to form the lipid backbone.
Purification: The resulting product is purified using chromatographic techniques to achieve high purity levels.
Industrial Production Methods
In industrial settings, TCL053 is produced in large-scale reactors where controlled esterification reactions are carried out. The process involves:
Reactant Mixing: Fatty acids and glycerol derivatives are mixed in precise ratios.
Reaction Control: Temperature and pH are carefully controlled to optimize the reaction yield.
Purification: The product is purified using industrial-scale chromatography and crystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions
TCL053 undergoes several types of chemical reactions, including:
Oxidation: TCL053 can be oxidized to form various oxidized lipid species.
Reduction: Reduction reactions can modify the lipid structure, affecting its ionizable properties.
Substitution: Substitution reactions can introduce different functional groups into the lipid structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various alkyl halides and nucleophiles are employed in substitution reactions.
Major Products
Wissenschaftliche Forschungsanwendungen
TCL053 has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of complex lipid structures and as a reagent in various chemical reactions.
Biology: Facilitates the delivery of nucleic acids into cells, making it valuable in genetic research and gene editing.
Medicine: Employed in the development of lipid-based drug delivery systems, particularly for delivering mRNA and sgRNA in gene therapy.
Wirkmechanismus
TCL053 exerts its effects by forming lipid nanoparticles with other lipids such as dipalmitoylphosphatidylcholine (DPPC), polyethylene glycol dimyristoyl glycerol (PEG-DMG), and cholesterol. These nanoparticles encapsulate nucleic acids and facilitate their delivery into cells. The ionizable nature of TCL053 allows it to interact with cellular membranes, promoting the uptake of the encapsulated nucleic acids .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
SM-102: Another ionizable lipid used in the formation of lipid nanoparticles for mRNA delivery.
MC3: A lipid used in the development of lipid-based drug delivery systems.
DLin-MC3-DMA: A lipid commonly used in the formulation of lipid nanoparticles for gene therapy.
Uniqueness of TCL053
TCL053 is unique due to its high efficiency in delivering nucleic acids into skeletal muscle cells and its low immunogenicity, allowing for repeated administrations. Its specific combination with DPPC, PEG-DMG, and cholesterol enhances its delivery capabilities and stability .
Eigenschaften
Molekularformel |
C53H95NO8 |
|---|---|
Molekulargewicht |
874.3 g/mol |
IUPAC-Name |
[2-[4-(dimethylamino)butanoyloxymethyl]-3-[(Z)-tetradec-9-enoyl]oxy-2-[[(Z)-tetradec-9-enoyl]oxymethyl]propyl] (Z)-tetradec-9-enoate |
InChI |
InChI=1S/C53H95NO8/c1-6-9-12-15-18-21-24-27-30-33-36-40-49(55)59-45-53(48-62-52(58)43-39-44-54(4)5,46-60-50(56)41-37-34-31-28-25-22-19-16-13-10-7-2)47-61-51(57)42-38-35-32-29-26-23-20-17-14-11-8-3/h15-20H,6-14,21-48H2,1-5H3/b18-15-,19-16-,20-17- |
InChI-Schlüssel |
MJPUTLHISFHJJZ-QMJZYSMNSA-N |
Isomerische SMILES |
CCCC/C=C\CCCCCCCC(=O)OCC(COC(=O)CCCN(C)C)(COC(=O)CCCCCCC/C=C\CCCC)COC(=O)CCCCCCC/C=C\CCCC |
Kanonische SMILES |
CCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCC)(COC(=O)CCCCCCCC=CCCCC)COC(=O)CCCN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-[7-[3-[6-(6-Aminohexylamino)-6-oxohexyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B11929747.png)
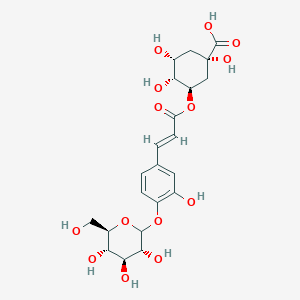
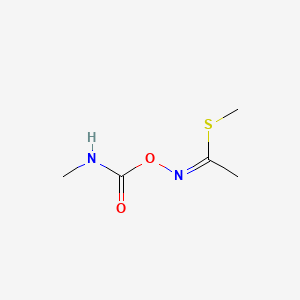
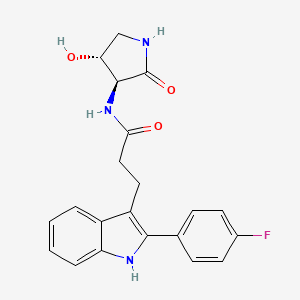
![2-[3-[5-[2-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-2-ylidene]prop-1-enyl]-5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-1-ium;chloride](/img/structure/B11929787.png)
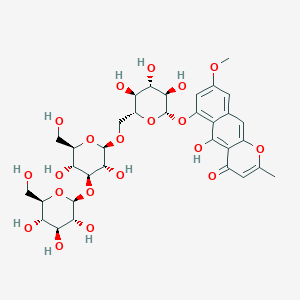
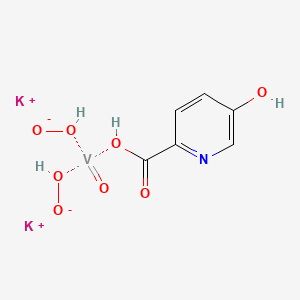


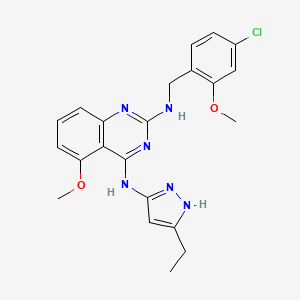
![6-[1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanoate](/img/structure/B11929834.png)
![methyl (15R,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate](/img/structure/B11929841.png)
![5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]-N-(2-propyn-1-yl)pentanamide](/img/structure/B11929847.png)
